molecular formula C14H22O B14010353 Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- CAS No. 92368-74-6

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-

Katalognummer: B14010353
CAS-Nummer: 92368-74-6
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: FGTWZNGRCWJAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-: is an organic compound with the molecular formula C14H22O It is characterized by a benzene ring substituted with an ethyl group and five methyl groups, along with a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Wirkmechanismus

The mechanism of action of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

    2,3,4,5,6-Pentamethylbenzyl alcohol: Similar structure but lacks the ethyl group.

    Benzyl alcohol: Lacks the multiple methyl groups and the ethyl group.

Uniqueness: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- is unique due to the presence of multiple methyl groups and an ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

92368-74-6

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanol

InChI

InChI=1S/C14H22O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h12,15H,7H2,1-6H3

InChI-Schlüssel

FGTWZNGRCWJAMK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C(C(=C1C(C)O)C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.